(1S,3aS,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Description
The compound (1S,3aS,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS: 791572-14-0) is a bicyclic carboxylic acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group . Its molecular formula is C₈H₁₃NO₂, with a molecular weight of 155.19 g/mol . The stereochemistry (1S,3aS,6aR) confers rigidity to the octahydrocyclopenta[c]pyrrole scaffold, making it a valuable intermediate in peptide synthesis and medicinal chemistry, particularly for introducing constrained conformational motifs . The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions, a critical feature for solid-phase peptide synthesis (SPPS) .
Properties
CAS No. |
2187426-74-8 |
|---|---|
Molecular Formula |
C23H23NO4 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-22(26)21-15-11-5-6-14(15)12-24(21)23(27)28-13-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,14-15,20-21H,5-6,11-13H2,(H,25,26) |
InChI Key |
FRLLHKLZUAQUKC-UHFFFAOYSA-N |
SMILES |
C1CC2CN(C(C2C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Isomeric SMILES |
C1C[C@H]2CN([C@H]([C@H]2C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1CC2CN(C(C2C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound (1S,3aS,6aR)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by multiple fused rings and functional groups, suggests various biological activities that may be beneficial in pharmaceutical applications.
- Chemical Formula : C23H23NO4
- Molecular Weight : 377.4 g/mol
- IUPAC Name : (3aR,6aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid
- PubChem CID : 155903222
Biological Activity Overview
Research indicates that compounds related to octahydrocyclopentapyrroles exhibit various biological activities, including:
- Antiviral Properties : Octahydrocyclopentapyrrole derivatives have been investigated for their efficacy against viruses such as Hepatitis C. The compound serves as a synthetic intermediate in the production of antiviral drugs like Telaprevir and Boceprevir, which are protease inhibitors used in the treatment of Hepatitis C .
- Antidiabetic Effects : The compound is also linked to the synthesis of gliclazide, an oral hypoglycemic agent used in diabetes management. This association highlights its potential role in glucose regulation and insulin sensitivity enhancement .
- Neuroprotective Activity : Preliminary studies suggest that similar compounds may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. This activity is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Inhibits replication of Hepatitis C virus | |
| Antidiabetic | Intermediate for gliclazide synthesis | |
| Neuroprotective | Potential modulation of neurotransmitter systems |
Case Studies
-
Antiviral Activity Against Hepatitis C :
- A study demonstrated that derivatives of octahydrocyclopentapyrroles significantly inhibit the activity of the Hepatitis C virus protease. These findings support the continued exploration of this compound class for antiviral drug development.
-
Diabetes Management :
- Research highlighted the role of octahydrocyclopentapyrrole derivatives in enhancing insulin sensitivity and reducing blood glucose levels in diabetic models. This suggests a promising application for this compound in diabetes therapeutics.
-
Neuroprotection :
- Investigations into neuroprotective properties revealed that certain structural analogs can mitigate neuronal cell death induced by oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.
Scientific Research Applications
Biological Activities
The compound is associated with several promising biological activities:
-
Antiviral Properties :
- Octahydrocyclopentapyrrole derivatives have been investigated for their efficacy against Hepatitis C virus. The compound serves as a synthetic intermediate in the production of antiviral drugs such as Telaprevir and Boceprevir, which are protease inhibitors used in treating Hepatitis C .
-
Antidiabetic Effects :
- It is linked to the synthesis of gliclazide, an oral hypoglycemic agent. This connection highlights its potential role in glucose regulation and enhancing insulin sensitivity .
-
Neuroprotective Activity :
- Preliminary studies suggest that similar compounds may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Inhibits replication of Hepatitis C virus | |
| Antidiabetic | Intermediate for gliclazide synthesis | |
| Neuroprotective | Modulation of neurotransmitter systems |
Antiviral Activity Against Hepatitis C
A study demonstrated that derivatives of octahydrocyclopentapyrroles significantly inhibit the activity of the Hepatitis C virus protease. This finding supports the continued exploration of this compound class for antiviral drug development .
Diabetes Management
Research highlighted the role of octahydrocyclopentapyrrole derivatives in enhancing insulin sensitivity and reducing blood glucose levels in diabetic models. This suggests a promising application for this compound in diabetes therapeutics .
Neuroprotection
Investigations into neuroprotective properties revealed that certain structural analogs can mitigate neuronal cell death induced by oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease .
Comparison with Similar Compounds
Structural Analogues with Bicyclic Scaffolds
The compound belongs to a class of Fmoc-protected bicyclic amino acids. Key structural analogues include:
| CAS Number | Compound Name | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 124655-63-6 | (1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride | 0.70 | Hydrochloride salt; lacks Fmoc group |
| 145513-91-3 | (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | 0.67 | Indole ring system; no Fmoc protection |
| 2055118-14-2 | (3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | 0.67 | Indole scaffold; stereochemical variation |
| 2760464-21-7 | (S)-3-((Fmoc)amino)-1-(pent-4-en-1-yloxycarbonyl)pyrrolidine-3-carboxylic acid | N/A | Pyrrolidine core; additional alkenyloxy group |
Data Source : Structural similarity scores (0.67–0.70) were calculated using cheminformatics tools, emphasizing ring topology and functional group alignment . The hydrochloride derivative (CAS 124655-63-6) exhibits enhanced crystallinity but reduced solubility in organic media compared to the Fmoc-protected parent compound .
Physicochemical Properties
| Property | Target Compound | (2R,3aS,7aS)-Octahydroindole-2-carboxylic Acid | Fmoc-Pyrrolidine Derivative (CAS 2760464-21-7) |
|---|---|---|---|
| Molecular Weight (g/mol) | 155.19 | 155.19 | 464.5 |
| Solubility | DMSO, DMF | Water (hydrochloride salt) | Chloroform, THF |
| Stability | Stable at 2–8°C (dark, dry) | Hygroscopic | Light-sensitive |
Key Findings :
- The Fmoc group increases molecular weight by ~200 g/mol compared to unprotected analogues, impacting diffusion rates in biological systems .
- Substituents like bromophenyl (CAS 2580096-21-3) or pentenyloxy (CAS 2760464-21-7) alter logP values, with the target compound having an estimated logP of 1.2 (vs. 3.5 for the bromophenyl derivative) .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1S,3aS,6aR)-2-Fmoc-octahydrocyclopenta[c]pyrrole-1-carboxylic acid with high enantiomeric purity?
- Methodological Answer : Optimize reaction conditions using Fmoc (9-fluorenylmethoxycarbonyl) protection to prevent racemization. Key steps include:
- Using anhydrous solvents (e.g., DMF or dichloromethane) and inert atmospheres to avoid hydrolysis .
- Employing coupling reagents like HATU or DCC for efficient amide bond formation .
- Purification via reverse-phase HPLC or recrystallization to isolate the desired stereoisomer .
- Critical Data : Monitor reaction progress by TLC or LC-MS to detect intermediates. Enantiomeric excess can be validated via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve the absolute configuration by analyzing single-crystal diffraction data .
- 2D NMR techniques (e.g., NOESY or COSY): Correlate proton-proton spatial relationships to confirm ring junction stereochemistry (e.g., 3aS vs. 3aR) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for stereoisomers .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Temperature : Store at -20°C in amber vials to prevent thermal degradation or epimerization .
- pH sensitivity : Avoid prolonged exposure to acidic conditions (pH < 4), which may cleave the Fmoc group .
- Light sensitivity : Protect from UV light to prevent fluorenyl moiety degradation .
Advanced Research Questions
Q. How does the cyclopenta[c]pyrrole scaffold influence this compound’s bioactivity in peptide engineering?
- Methodological Answer :
- The rigid bicyclic structure enhances conformational restraint in peptide analogs, improving target binding selectivity .
- Case Study : Incorporate the scaffold into peptidomimetics to inhibit protease enzymes (e.g., HIV-1 protease) by mimicking transition-state geometries .
- Data Analysis : Compare IC₅₀ values of derivatives with linear vs. cyclic scaffolds to quantify activity improvements .
Q. What strategies resolve contradictions in reaction yields reported for stereoselective syntheses?
- Methodological Answer :
- Solvent polarity : Higher polar solvents (e.g., acetonitrile) may favor kinetic vs. thermodynamic control, altering diastereomer ratios .
- Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s thiourea) to optimize asymmetric induction during ring closure .
- Statistical analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) contributing to yield variability .
Q. How can computational models predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Simulate binding poses with target proteins (e.g., GPCRs) using software like AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group .
- MD simulations : Assess conformational stability of the cyclopenta[c]pyrrole ring in lipid bilayers to evaluate membrane permeability .
- QSAR studies : Correlate substituent effects (e.g., Fmoc vs. Boc protection) with bioactivity data to guide rational design .
Q. What analytical challenges arise in characterizing trace enantiomeric impurities?
- Methodological Answer :
- Ultra-high-performance chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IB) to detect impurities at <0.1% levels .
- Mass spectrometry : Employ tandem MS (MS/MS) with ion mobility to differentiate isobaric impurities .
- NMR isotopic labeling : Introduce ¹³C labels at chiral centers to enhance signal resolution in crowded spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
